1-Fluoro-4-isopropoxybenzene

Description

BenchChem offers high-quality 1-Fluoro-4-isopropoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-isopropoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

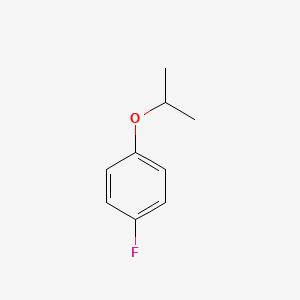

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNOLDRFHJLOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612594 | |

| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-06-3 | |

| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-Fluoro-4-isopropoxybenzene: Properties, Synthesis, and Applications

Introduction

1-Fluoro-4-isopropoxybenzene is a fluorinated aromatic ether that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an isopropoxy group onto a benzene ring imparts unique physicochemical properties that make this compound a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropoxybenzene, detailing its core properties, a robust synthetic protocol, and its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

1-Fluoro-4-isopropoxybenzene, also known by synonyms such as 1-Fluoro-4-(1-methylethoxy)-benzene and Isopropyl(4-fluorophenyl) ether, is a distinct chemical entity with the following key identifiers and properties.[1][2]

| Property | Value |

| Molecular Formula | C₉H₁₁FO[1][2][3] |

| Molecular Weight | 154.18 g/mol [3] |

| CAS Number | 459-06-3[1][2][3] |

| IUPAC Name | 1-fluoro-4-propan-2-yloxybenzene[2] |

| Canonical SMILES | CC(C)OC1=CC=C(F)C=C1[2] |

| InChI Key | CQNOLDRFHJLOPA-UHFFFAOYSA-N[1][2] |

Synthesis of 1-Fluoro-4-isopropoxybenzene

The most prevalent and efficient method for the synthesis of 1-Fluoro-4-isopropoxybenzene is the Williamson ether synthesis.[3] This nucleophilic aromatic substitution reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as 2-bromopropane.

Principle of Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In this specific application, a base is used to deprotonate the hydroxyl group of 4-fluorophenol, creating a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an appropriate isopropyl electrophile to form the desired ether linkage.[3]

Experimental Protocol: Synthesis of 1-Fluoro-4-isopropoxybenzene

Materials:

-

4-fluorophenol

-

2-bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Fluoro-4-isopropoxybenzene can be purified by vacuum distillation or column chromatography to obtain the final product.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1-Fluoro-4-isopropoxybenzene is a substituted aromatic ether that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a fluorine atom and an isopropoxy group positioned para to each other on a benzene ring, imparts a distinct set of physicochemical properties. These characteristics are of particular relevance to professionals in drug discovery and materials science. The strategic incorporation of fluorine into molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly valuable.[1][2][3] This guide provides a comprehensive overview of the core physical properties of 1-Fluoro-4-isopropoxybenzene, offering field-proven insights into its characterization, synthesis, and handling.

Core Physicochemical and Molecular Properties

The fundamental physical and molecular characteristics of 1-Fluoro-4-isopropoxybenzene are summarized below. These data points are critical for experimental design, reaction monitoring, and purification.

| Property | Value | Source(s) |

| CAS Number | 459-06-3 | [4][5] |

| Molecular Formula | C₉H₁₁FO | [4][5] |

| Molecular Weight | 154.18 g/mol | [4] |

| IUPAC Name | 1-fluoro-4-(propan-2-yloxy)benzene | [5] |

| Synonyms | Isopropyl(4-fluorophenyl) ether, 4-Isopropoxyfluorobenzene | [4] |

| Boiling Point | 94 °C (at 4 Torr) | |

| Density | 1.034 g/cm³ |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region should display two distinct signals corresponding to the two sets of equivalent aromatic protons, appearing as complex multiplets due to both H-H and H-F coupling. The isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing fluorine atom. The C-F bond will result in a large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine. The isopropoxy group will show two signals for its methine and methyl carbons.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, as there is only one fluorine atom in the molecule.

Table of Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Feature |

| ¹H | ~6.8-7.1 | Multiplet | Aromatic Protons (AA'BB' system) |

| ¹H | ~4.4-4.6 | Septet | Isopropoxy -CH |

| ¹H | ~1.3 | Doublet | Isopropoxy -CH₃ |

| ¹³C | ~155-159 (d) | Doublet | C-F (Large ¹JC-F) |

| ¹³C | ~152-154 | Singlet | C-O |

| ¹³C | ~115-117 (d) | Doublet | Aromatic CH ortho to F (²JC-F) |

| ¹³C | ~119-121 (d) | Doublet | Aromatic CH ortho to O (³JC-F) |

| ¹³C | ~70-72 | Singlet | Isopropoxy -CH |

| ¹³C | ~22 | Singlet | Isopropoxy -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions corresponding to the aromatic ring and the ether linkage.

Table of Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Isopropoxy) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-F Stretch | Aryl-Fluoride |

| ~1240-1220 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1050-1010 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would reveal a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would likely involve the loss of the isopropyl group or propene, leading to significant fragment ions.

Predicted Mass Spectrum Fragmentation:

-

m/z = 154: Molecular ion [C₉H₁₁FO]⁺

-

m/z = 112: Loss of propene (C₃H₆) from the molecular ion, resulting in the 4-fluorophenol radical cation.

-

m/z = 111: Loss of an isopropyl radical (•C₃H₇) from the molecular ion.

Synthesis, Reactivity, and Safe Handling

Established Synthetic Route: Williamson Ether Synthesis

The most common and reliable method for preparing 1-Fluoro-4-isopropoxybenzene is the Williamson ether synthesis.[6] This Sₙ2 reaction involves the deprotonation of 4-fluorophenol to form a more nucleophilic phenoxide, which then displaces a halide from an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane.

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used. It is strong enough to deprotonate the phenol (pKa ≈ 9.9) to a significant extent but is not so harsh as to promote side reactions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

-

Temperature: The reaction is typically heated to between 60-80 °C. This provides sufficient thermal energy to overcome the activation barrier without promoting the competing E2 elimination of the isopropyl halide to form propene.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of phenol).

-

Addition: Add 2-bromopropane (1.2 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactivity Profile

The reactivity of the aromatic ring is governed by the interplay of the two substituents.

-

Isopropoxy Group: An activating, ortho-, para-directing group due to its strong +R (resonance) effect.

-

Fluorine Atom: A deactivating group due to its strong -I (inductive) effect, but it is also ortho-, para-directing because of a competing +R effect.

The net result is that the ring is activated towards electrophilic aromatic substitution, with incoming electrophiles preferentially adding to the positions ortho to the strongly activating isopropoxy group.

Caption: Structure-Reactivity Relationship.

Safety and Handling

Based on supplier safety data, 1-Fluoro-4-isopropoxybenzene is classified as harmful.[5]

-

GHS Classification: GHS07 (Harmful/Irritant).[5]

-

Hazard Statements: H302 - Harmful if swallowed.[5]

-

Precautions: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]

Conclusion

1-Fluoro-4-isopropoxybenzene is a key synthetic intermediate whose physical properties are dictated by its unique substitution pattern. A thorough understanding of its spectroscopic signature, established synthetic protocols, and reactivity is essential for its effective application. The data and methodologies presented in this guide serve as a foundational resource for researchers leveraging this compound in the development of novel pharmaceuticals and advanced materials.

References

-

Ressner, E. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. Retrieved January 22, 2026, from [Link]

-

Acros Organics. (n.d.). 1-Ethyl-4-fluorobenzene Safety Data Sheet. Retrieved January 22, 2026, from [Link]

-

Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved January 22, 2026, from [Link]

-

Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved January 22, 2026, from [Link]

-

SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved January 22, 2026, from [Link]

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

- Patel, M., et al. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 4(1), 11-18.

-

Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Research Square. Retrieved January 22, 2026, from [Link]

- Al-Zoubi, W. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 20(1), 1039-1051.

- Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 1-Fluoro-4-isopropoxybenzene | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Fluoro-4-isopropoxybenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principle: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift (δ) indicates the electronic environment, integration reveals the proton count, and spin-spin splitting (multiplicity) elucidates neighboring protons.

Expected ¹H NMR Spectrum

The structure of 1-fluoro-4-isopropoxybenzene suggests three distinct proton environments, which would result in three unique signals in the ¹H NMR spectrum.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃ )₂ | ~ 1.3 | Doublet | ~ 6.0 | 6H |

| -CH (CH₃)₂ | ~ 4.5 | Septet | ~ 6.0 | 1H |

| Aromatic Protons | ~ 6.8 - 7.1 | Multiplet (AA'BB' system) | N/A | 4H |

Detailed Interpretation

-

Isopropyl Group Protons: The six methyl protons (-CH(CH₃ )₂) are equivalent and are expected to appear as a doublet around 1.3 ppm. This splitting arises from coupling to the single methine proton (-CH (CH₃)₂). Conversely, the methine proton is split by the six equivalent methyl protons, resulting in a septet (a seven-line pattern) centered around 4.5 ppm. The downfield shift of the methine proton is a direct consequence of the deshielding effect from the adjacent oxygen atom.

-

Aromatic Protons: The four protons on the benzene ring constitute a complex spin system. The protons ortho to the isopropoxy group are chemically different from those ortho to the fluorine atom. Due to the similar electronic nature of the -F and -O-isopropyl substituents, the chemical shifts of these protons are expected to be close, resulting in a complex multiplet in the aromatic region (~6.8-7.1 ppm). This pattern is often referred to as a second-order or AA'BB' system, where the protons ortho to fluorine are coupled to the protons ortho to the isopropoxy group, and also exhibit coupling to the ¹⁹F nucleus. For comparison, the aromatic protons in the related compound 1-fluoro-4-iodobenzene appear as two distinct multiplets at approximately 6.8 ppm and 7.6 ppm, demonstrating the influence of different substituents on the aromatic signals[2].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principle: ¹³C NMR spectroscopy details the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line. The chemical shift is highly sensitive to the carbon's electronic environment, and the presence of fluorine can introduce characteristic C-F coupling.

Expected ¹³C NMR Spectrum

The molecule has six unique carbon environments, leading to six distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -CH(C H₃)₂ | ~ 22 | No |

| -C H(CH₃)₂ | ~ 71 | No |

| C -O (Aromatic C1) | ~ 154 | Small (³JCF) |

| C -H (ortho to -OPr) | ~ 117 | Small (²JCF) |

| C -H (ortho to -F) | ~ 116 | Small (³JCF) |

| C -F (Aromatic C4) | ~ 158 | Large (¹JCF > 200 Hz) |

Detailed Interpretation

-

Aliphatic Carbons: The methyl carbons (-CH(C H₃)₂) are expected at approximately 22 ppm. The methine carbon (-C H(CH₃)₂), being directly attached to oxygen, is significantly deshielded and predicted to appear around 71 ppm.

-

Aromatic Carbons & C-F Coupling: The four aromatic carbons will show distinct signals influenced by the substituents.

-

The carbon directly bonded to fluorine (C -F) will exhibit the most dramatic effect: a large one-bond coupling constant (¹JCF) typically exceeding 200 Hz, splitting the signal into a doublet. Its chemical shift is expected to be far downfield, around 158 ppm.

-

The other aromatic carbons will also show smaller couplings to fluorine over two bonds (²JCF) and three bonds (³JCF), which can further split their signals into doublets or more complex multiplets. This phenomenon is a key diagnostic feature for fluorinated organic compounds.

-

The carbon attached to the isopropoxy group (C -O) is also deshielded and expected around 154 ppm. The remaining two aromatic carbons, ortho to the respective substituents, will appear in the typical aromatic region between 115-120 ppm.

-

Infrared (IR) Spectroscopy

Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 2980 - 2850 | Aliphatic C-H Stretch | Strong |

| ~ 1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1250 - 1200 | Aryl-O (C-O) Stretch | Strong |

| ~ 1150 - 1085 | C-F Stretch | Strong |

| ~ 1100 | Alkyl-O (C-O) Stretch | Strong |

Detailed Interpretation

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropyl group (below 3000 cm⁻¹).

-

Aromatic Region: Two sharp peaks around 1600 and 1500 cm⁻¹ are diagnostic for the carbon-carbon double bond stretching within the benzene ring.

-

C-O and C-F Stretching (Fingerprint Region): The most informative region will be the fingerprint region. A very strong and characteristic absorption is expected for the aryl C-O stretch, typically around 1250 cm⁻¹. The C-F stretch also gives a strong, characteristic band, usually found between 1150 and 1085 cm⁻¹. The presence of these intense bands is a powerful confirmation of the molecule's key functional groups. For comparison, the IR spectrum for fluorobenzene shows a strong C-F stretch in this region[3].

Mass Spectrometry (MS)

Core Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and provides structural clues based on the fragmentation pattern.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 154, corresponding to the molecular weight of C₉H₁₁FO. Due to the stability of the aromatic ring, this peak should be reasonably intense.

-

Major Fragment Ions:

-

m/z 112: This prominent peak would arise from the loss of a propylene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement involving the isopropoxy group. The resulting ion would be the 4-fluorophenol radical cation.

-

m/z 95: Loss of the entire isopropoxy group (-OC₃H₇, 59 Da) would lead to a fluorophenyl cation.

-

m/z 43: A peak at m/z 43 corresponding to the isopropyl cation, [CH(CH₃)₂]⁺, is highly characteristic of molecules containing this group.

-

Integrated Spectroscopic Workflow

The conclusive identification of 1-fluoro-4-isopropoxybenzene is achieved by integrating the data from all four spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the structural elucidation of 1-fluoro-4-isopropoxybenzene.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality, reliable data, the following general protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition:

-

Record the ¹H spectrum using a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Record a proton-decoupled ¹³C spectrum. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Validation: The consistency of the integration values in the ¹H spectrum and the number of signals in both ¹H and ¹³C spectra with the proposed structure serves as an internal validation.

Infrared (IR) Spectroscopy

-

Method: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality analysis of a neat liquid or solid sample.

-

Background Scan: Perform a background scan of the empty ATR crystal immediately before the sample analysis. This step is critical to subtract interfering signals from atmospheric CO₂ and water vapor[4].

-

Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal and record the spectrum.

-

Validation: The presence of all expected key absorption bands (C-H, C=C, C-O, C-F) validates the presence of the corresponding functional groups.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, to ensure analysis of a pure substance.

-

Ionization: Use a standard electron ionization energy of 70 eV. This standardized energy ensures that the fragmentation patterns are reproducible and comparable to library data.

-

Analysis: Detect the m/z ratios of the molecular ion and all fragment ions.

-

Validation: The observed molecular weight must match the calculated molecular weight of the proposed formula (C₉H₁₁FO). The fragmentation pattern should be logical and consistent with established fragmentation mechanisms for ethers and aromatic compounds[5][6].

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. Benzene, fluoro-. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. IR Spectroscopy Experiment. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Fluoro-4-isopropoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing detailed structural and dynamic information essential for the identification and characterization of molecular entities.[1] In drug discovery and development, unequivocal structural verification is a cornerstone of regulatory compliance and intellectual property protection. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Fluoro-4-isopropoxybenzene, a substituted aromatic ether. By dissecting the theoretical principles and predicting the spectral features, we provide a framework for interpreting the complex data arising from this molecule. This document serves as a practical reference for scientists engaged in the structural elucidation of small organic molecules, particularly those containing fluoro-aromatic moieties.

Introduction: The Imperative of Structural Elucidation

1-Fluoro-4-isopropoxybenzene is a disubstituted benzene derivative featuring an electron-donating isopropoxy group and an electron-withdrawing, NMR-active fluorine atom in a para arrangement. This substitution pattern creates a unique electronic environment and a distinctive set of NMR spectral features. Understanding these features is critical for chemists verifying synthesis, identifying impurities, or studying structure-activity relationships (SAR).

NMR spectroscopy provides a non-destructive method to obtain atomic-level structural information, making it indispensable in pharmaceutical research.[1] From hit identification to lead optimization and manufacturing, NMR confirms molecular identity, assesses purity, and can even probe interactions with biological targets.[2][3] This guide focuses on the foundational 1D ¹H and ¹³C NMR spectra, providing the expertise needed to confidently interpret the spectral data of 1-Fluoro-4-isopropoxybenzene and analogous structures.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, a thorough analysis of the molecule's structure and symmetry is the first step.

-

Structure: 1-Fluoro-4-isopropoxybenzene consists of a central benzene ring, a fluorine atom at position 1, and an isopropoxy group [-OCH(CH₃)₂] at position 4.

-

Symmetry: The molecule possesses a C₂ axis of symmetry passing through carbons C1 and C4. This symmetry element renders specific pairs of protons and carbons chemically equivalent, thereby reducing the total number of expected NMR signals.

-

Protons (¹H):

-

H2 and H6 are chemically equivalent.

-

H3 and H5 are chemically equivalent.

-

The six protons of the two methyl groups in the isopropoxy moiety are chemically equivalent due to free rotation around the C-C and C-O bonds.

-

The single methine proton (H7) is unique. Therefore, we anticipate a total of four distinct signals in the ¹H NMR spectrum.

-

-

Carbons (¹³C):

-

C1 (bearing the fluorine) is unique.

-

C2 and C6 are chemically equivalent.

-

C3 and C5 are chemically equivalent.

-

C4 (bearing the isopropoxy group) is unique.

-

C7 (methine carbon) is unique.

-

C8 and C9 (methyl carbons) are chemically equivalent. Therefore, we anticipate a total of six distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

-

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions for benzene ring C1 [label="C1-F", pos="0,1.5!"]; C2 [label="C2-H", pos="-1.3,0.75!"]; C3 [label="C3-H", pos="-1.3,-0.75!"]; C4 [label="C4-O", pos="0,-1.5!"]; C5 [label="C5-H", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"];

// Isopropoxy group O [label="O", pos="0,-2.5!"]; C7 [label="C7-H", pos="0,-3.5!"]; C8 [label="C8-H3", pos="-1.2,-4.25!"]; C9 [label="C9-H3", pos="1.2,-4.25!"];

// Define edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O; O -- C7; C7 -- C8; C7 -- C9;

// Add labels for equivalent atoms H2_label [label="H2/H6", pos="-2.2,0.75!", fontcolor="#4285F4"]; H3_label [label="H3/H5", pos="-2.2,-0.75!", fontcolor="#EA4335"]; H7_label [label="H7", pos="0.5,-4.0!", fontcolor="#34A853"]; H89_label [label="H8/H9", pos="0,-5.0!", fontcolor="#FBBC05"]; } Caption: Molecular structure of 1-Fluoro-4-isopropoxybenzene with atom numbering.

In-Depth ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by signals from both the aromatic and aliphatic regions. The interplay of through-bond proton-proton (H-H) and proton-fluorine (H-F) couplings results in complex splitting patterns.

Predicted Chemical Shifts and Multiplicities

-

Aromatic Region (δ ≈ 6.8–7.1 ppm): The aromatic protons form a complex, second-order AA'BB' spin system due to the magnetic influence of the ¹⁹F nucleus.

-

H3/H5 Protons: These protons are ortho to the electron-donating isopropoxy group and will therefore be the most shielded (furthest upfield). They will appear as a multiplet, primarily split by the adjacent H2/H6 protons (³JHH, ortho-coupling, typically 7-10 Hz) and to a lesser extent by the fluorine atom (⁴JHF, meta-coupling, typically 3-8 Hz).

-

H2/H6 Protons: These protons are ortho to the fluorine atom and will be deshielded relative to H3/H5. They will appear as a multiplet, split by the adjacent H3/H5 protons (³JHH) and more significantly by the ortho fluorine atom (³JHF, ortho-coupling, typically 7-10 Hz). The combined couplings will likely result in a complex pattern often described as a triplet of doublets or simply a multiplet.

-

-

Aliphatic Region (δ ≈ 1.3–4.6 ppm): The isopropoxy group gives rise to a classic AX₆ spin system.

-

H7 Methine Proton (CH): This proton is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1=7). Its chemical shift will be further downfield due to the deshielding effect of the adjacent oxygen atom.

-

H8/H9 Methyl Protons (2 x CH₃): These six protons are equivalent and are adjacent to the single methine proton. Their signal will be split into a doublet (1+1=2). This signal will have an integration value corresponding to 6 protons.

-

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H2 / H6 | 6.9 - 7.1 | Multiplet (m) | ³JHH ≈ 9.0, ³JHF ≈ 9.0 | 2H |

| H3 / H5 | 6.8 - 6.9 | Multiplet (m) | ³JHH ≈ 9.0, ⁴JHF ≈ 4.5 | 2H |

| H7 (methine) | 4.4 - 4.6 | Septet (sept) | ³JHH ≈ 6.0 | 1H |

| H8 / H9 (methyl) | 1.3 - 1.4 | Doublet (d) | ³JHH ≈ 6.0 | 6H |

Note: Predicted values are based on typical substituent effects and coupling constants for analogous structures. Actual experimental values may vary slightly.

In-Depth ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms and crucial information about their electronic environment. The presence of fluorine introduces characteristic C-F couplings.[4]

Predicted Chemical Shifts and C-F Couplings

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), leading to less signal overlap.[5][6]

-

Aromatic Region (δ ≈ 115–160 ppm):

-

C1 (ipso-F): This carbon is directly attached to the highly electronegative fluorine atom. Its signal will be significantly downfield and will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240–250 Hz). This large coupling is a hallmark of a C-F bond.

-

C4 (ipso-O): This carbon is attached to the oxygen of the isopropoxy group and will also be shifted downfield, though typically not as far as the C1 carbon. It will exhibit a small four-bond coupling to fluorine (⁴JCF ≈ 1–3 Hz), which may not always be resolved.

-

C2/C6: These carbons are ortho to the fluorine. They will appear as a doublet due to a two-bond coupling (²JCF ≈ 20–25 Hz).

-

C3/C5: These carbons are meta to the fluorine. They will also appear as a doublet due to a three-bond coupling (³JCF ≈ 7–10 Hz).

-

-

Aliphatic Region (δ ≈ 20–75 ppm):

-

C7 (methine): The methine carbon, being directly attached to oxygen, will be the most downfield of the aliphatic signals.

-

C8/C9 (methyl): The two equivalent methyl carbons will appear as a single peak at the highest field (lowest ppm value) in the spectrum.

-

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF, Hz) |

| C1 | 157 - 160 | Doublet (d) | ¹J ≈ 245 |

| C4 | 152 - 155 | Singlet (s) or narrow d | ⁴J ≈ 2 |

| C2 / C6 | 118 - 120 | Doublet (d) | ²J ≈ 23 |

| C3 / C5 | 115 - 117 | Doublet (d) | ³J ≈ 8 |

| C7 (methine) | 69 - 72 | Singlet (s) | - |

| C8 / C9 (methyl) | 21 - 23 | Singlet (s) | - |

Note: The spectrum is assumed to be ¹H-decoupled. Multiplicity arises from coupling to the ¹⁹F nucleus.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules often require 2D NMR experiments for complete and unambiguous signal assignment. Techniques such as COSY, HSQC, and HMBC would serve as a self-validating system to confirm the proposed structure.

dot graph "NMR_Correlations" { layout="neato"; graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes for key atoms/groups

H35 [label="H3/H5 (δ6.8)", pos="0,0!", fillcolor="#EA4335"];

H26 [label="H2/H6 (δ7.0)", pos="0,1.5!", fillcolor="#4285F4"];

H7 [label="H7 (δ4.5)", pos="2.5,0!", fillcolor="#34A853"];

H89 [label="H8/H9 (δ1.3)", pos="2.5,-1.5!", fillcolor="#FBBC05"];

C35 [label="C3/C5 (δ116)", pos="-2,0!", fillcolor="#EA4335"];

C26 [label="C2/C6 (δ119)", pos="-2,1.5!", fillcolor="#4285F4"];

C4 [label="C4 (δ153)", pos="-2,-1.5!", fillcolor="#5F6368"];

C1 [label="C1 (δ158)", pos="-2,3.0!", fillcolor="#5F6368"];

C7 [label="C7 (δ70)", pos="4.5,0!", fillcolor="#34A853"];

C89 [label="C8/C9 (δ22)", pos="4.5,-1.5!", fillcolor="#FBBC05"];

// Edges for correlations edge [color="#EA4335", style=bold]; H35 -- H26 [label="COSY"]; H7 -- H89 [label="COSY"];

edge [color="#34A853", style=dashed]; H35 -- C35 [label="HSQC"]; H26 -- C26 [label="HSQC"]; H7 -- C7 [label="HSQC"]; H89 -- C89 [label="HSQC"];

edge [color="#202124", style=dotted, arrowhead=open]; H89 -- C7 [label="HMBC (²J)"]; H7 -- C89 [label="HMBC (²J)"]; H7 -- C4 [label="HMBC (²J)"]; H35 -- C4 [label="HMBC (²J)"]; H35 -- C1 [label="HMBC (³J)"]; } Caption: Key 2D NMR correlations for structural assignment of 1-Fluoro-4-isopropoxybenzene.

Standardized Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach.

6.1. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 1-Fluoro-4-isopropoxybenzene directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.

-

Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a signal in an empty region of the spectrum) would be added. For routine structural confirmation, the residual solvent peak is often sufficient for referencing. TMS is the standard reference, with its signal set to 0.00 ppm.

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

-

Labeling: Clearly label the NMR tube with the sample identification.

6.2. Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the instrument and experimental goals.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Tuning and Shimming: Tune and match the probe for both the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 1-2 seconds for qualitative spectra; for quantitative results, this should be at least 5 times the longest T₁ relaxation time of the protons of interest.[7]

-

Number of Scans (NS): 8 to 16 scans, co-added to improve the signal-to-noise ratio.

-

-

¹³C Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration, due to the low natural abundance and sensitivity of the ¹³C nucleus.[5][8]

-

6.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peak positions for both ¹H and ¹³C spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Fluoro-4-isopropoxybenzene are rich with structural information. The ¹H spectrum is defined by a characteristic AA'BB' aromatic pattern coupled to fluorine and a distinct AX₆ system for the isopropoxy group. The ¹³C spectrum is notable for its six unique signals and the highly diagnostic C-F coupling constants, especially the large one-bond coupling for the carbon directly attached to fluorine. A thorough understanding of these features, guided by the principles of chemical shift theory and spin-spin coupling, allows for the confident and accurate structural verification of this molecule. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers in drug discovery and chemical sciences to apply to this and other related fluoro-aromatic compounds.

References

- BenchChem. (2025). A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR. Benchchem.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Zhang, J., & Li, W. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central - NIH.

- Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- Royal Society of Chemistry. (2015).

- Simões, R. V., et al. (n.d.).

- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.

- ResearchGate. (2025). NMR Spectroscopy in Drug Design.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Royal Society of Chemistry. (n.d.).

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).

- CymitQuimica. (n.d.). 1-Fluoro-4-isopropoxybenzene.

- AChemBlock. (n.d.). 1-Fluoro-4-isopropylbenzene 95%.

- University of Regensburg. (n.d.). Chemical shifts.

- University of California, Davis. (n.d.). Carbon-13 NMR.

- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- Sigma-Aldrich. (n.d.). 1-Fluoro-3-isopropoxybenzene.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Hans J. Reich. (n.d.). 1H NMR Coupling Constants.

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. hmdb.ca [hmdb.ca]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. compoundchem.com [compoundchem.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Fluoro-4-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the solubility and stability of 1-Fluoro-4-isopropoxybenzene. This document is born out of the recognition that a thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development and scientific research. In the following pages, we will move beyond mere data points, delving into the causality behind experimental choices and providing a framework for robust, self-validating protocols. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to make informed decisions in their own laboratory settings.

Introduction to 1-Fluoro-4-isopropoxybenzene: A Molecule of Interest

1-Fluoro-4-isopropoxybenzene, a member of the fluorinated aromatic ether family, is a compound of growing interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated benzene ring and an isopropoxy group—impart a unique combination of properties that make it a valuable building block in the synthesis of novel compounds.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the isopropoxy group can modulate lipophilicity and solubility. A clear understanding of its solubility and stability is therefore paramount for its effective utilization.

Table 1: Physicochemical Properties of 1-Fluoro-4-isopropoxybenzene

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FO | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Not explicitly available, but for the related 4-fluoroanisole is 157 °C | [3] |

| Density | Not explicitly available, but for the related 4-fluoroanisole is 1.114 g/mL at 25 °C | [3] |

Part 1: Solubility Profile of 1-Fluoro-4-isopropoxybenzene

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its handling and formulation in a laboratory setting. The structure of 1-Fluoro-4-isopropoxybenzene, with its hydrophobic benzene ring and isopropoxy group, suggests a low aqueous solubility and a higher solubility in organic solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The nonpolar aromatic ring and the alkyl chain of the isopropoxy group dominate the molecule's character, making it lipophilic. The fluorine atom and the ether oxygen introduce some polarity, but their contribution is generally outweighed by the larger hydrophobic regions. Therefore, 1-Fluoro-4-isopropoxybenzene is expected to be readily soluble in nonpolar and moderately polar organic solvents, while exhibiting poor solubility in water.

Predicted Solubility in Common Solvents

Table 2: Predicted Qualitative Solubility of 1-Fluoro-4-isopropoxybenzene

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Aqueous | Insoluble/Slightly Soluble | The hydrophobic nature of the benzene ring and isopropoxy group limits interaction with polar water molecules. |

| Methanol | Alcohol (Polar, Protic) | Soluble | The alcohol can hydrogen bond with the ether oxygen and has a nonpolar component that interacts with the aromatic ring. |

| Ethanol | Alcohol (Polar, Protic) | Soluble | Similar to methanol, with a slightly larger nonpolar character. |

| Acetone | Ketone (Polar, Aprotic) | Soluble | The polar carbonyl group can interact with the polar parts of the molecule, and the alkyl groups can interact with the nonpolar parts. |

| Dichloromethane | Halogenated | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |

| Diethyl Ether | Ether | Very Soluble | The "like dissolves like" principle is strong here, with both solute and solvent being ethers. |

| Toluene | Aromatic | Very Soluble | The aromatic rings of both solute and solvent will have strong van der Waals interactions. |

| Hexane | Aliphatic Hydrocarbon | Soluble | The nonpolar nature of hexane will readily solvate the hydrophobic portions of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard. This equilibrium-based method involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Fluoro-4-isopropoxybenzene to a series of vials, each containing a known volume of a different solvent from Table 2. An excess is visually confirmed by the presence of undissolved material.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of 1-Fluoro-4-isopropoxybenzene.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Caption: Workflow for determining the solubility of 1-Fluoro-4-isopropoxybenzene using the shake-flask method.

Part 2: Stability Profile of 1-Fluoro-4-isopropoxybenzene

Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. As an aromatic ether, 1-Fluoro-4-isopropoxybenzene is generally expected to be stable under neutral conditions but may be susceptible to degradation under harsh acidic, oxidative, or photolytic conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its degradation pathways. These studies are a key component of demonstrating the specificity of stability-indicating analytical methods.

A stock solution of 1-Fluoro-4-isopropoxybenzene (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile) is subjected to the following stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6]

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Cool the solution and neutralize with an appropriate base.

-

Analyze the sample by a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain the mixture at room temperature for a defined period (e.g., 24 hours).

-

Neutralize the solution with an appropriate acid.

-

Analyze the sample by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Maintain the mixture at room temperature for a defined period (e.g., 24 hours).

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of 1-Fluoro-4-isopropoxybenzene to elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Dissolve the stressed sample in a suitable solvent.

-

Analyze the sample by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of 1-Fluoro-4-isopropoxybenzene to UV and visible light according to ICH Q1B guidelines.

-

Analyze the sample by HPLC, comparing it to a control sample protected from light.

-

Caption: Workflow for conducting forced degradation studies on 1-Fluoro-4-isopropoxybenzene.

Potential Degradation Pathways

Based on the chemical structure of 1-Fluoro-4-isopropoxybenzene, several degradation pathways can be postulated:

-

Hydrolysis: Under strong acidic conditions, the ether linkage may be susceptible to cleavage, potentially yielding 4-fluorophenol and isopropanol or isopropyl halides.[7] Basic conditions are less likely to cleave the ether bond.

-

Oxidation: The aromatic ring is susceptible to oxidation, which could lead to the formation of hydroxylated or ring-opened products.[8] The isopropoxy group could also be oxidized.

-

Photodegradation: Aromatic compounds can undergo photodegradation, potentially leading to the formation of phenolic compounds or other rearrangement products.[9] The carbon-fluorine bond is generally stable to photolysis, but degradation of other parts of the molecule is possible.

Part 3: Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the quantification of aromatic compounds.

Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 270 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-Fluoro-4-isopropoxybenzene. While specific experimental data for this compound is limited, the principles and protocols outlined herein provide a robust starting point for its characterization. By applying the described methodologies, researchers and drug development professionals can generate the critical data needed to effectively utilize this promising molecule in their work. The synthesis of this foundational knowledge with rigorous experimental validation will undoubtedly accelerate the pace of innovation in both medicinal chemistry and materials science.

References

-

MDPI. Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. [Link]

-

ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

-

PubMed. Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-mediator systems. [Link]

-

ResearchGate. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]

-

ResearchGate. Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. [Link]

-

Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

Herald Scholarly Open Access. Photodegradation Products and their Analysis in Food. [Link]

-

UNSW School of Chemistry. Solubility of Organic Compounds. [Link]

- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.

-

PubChem. 4-Fluorocumene. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

-

YouTube. Benzene to Fluorobenzene. [Link]

-

Loba Chemie. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D. [Link]

-

PubChem. Biphenyl. [Link]

-

ResearchGate. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

- 1. 1-Fluoro-4-isopropoxybenzene | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Fluoro-2-iodo-4-isopropoxybenzene | C9H10FIO | CID 131606959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-mediator systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isopropyl(4-fluorophenyl) ether (1-Fluoro-4-isopropoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl(4-fluorophenyl) ether, also known as 1-fluoro-4-isopropoxybenzene, is a fluorinated aryl ether that holds significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and potential applications of Isopropyl(4-fluorophenyl) ether, with a particular focus on its relevance in drug discovery and development.

Chemical Structure and Properties

The chemical structure of Isopropyl(4-fluorophenyl) ether consists of a benzene ring substituted with a fluorine atom and an isopropoxy group at the para position.

Molecular Formula: C₉H₁₁FO

Molecular Weight: 154.18 g/mol

CAS Number: 459-06-3

Synonyms: 1-Fluoro-4-isopropoxybenzene, 4-Fluorophenyl isopropyl ether, 1-Fluoro-4-(1-methylethoxy)benzene[1]

The presence of the fluorine atom and the ether linkage imparts specific properties to the molecule. The high electronegativity of fluorine can influence the electron distribution within the aromatic ring, affecting its reactivity and interactions with biological targets. The isopropoxy group, being moderately bulky and lipophilic, can impact the molecule's solubility, membrane permeability, and metabolic stability. Fluorinated aryl ethers are recognized for their enhanced metabolic stability, as the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation.[2]

Synthesis of Isopropyl(4-fluorophenyl) ether

The most common and direct method for the synthesis of Isopropyl(4-fluorophenyl) ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

Reaction Scheme:

Figure 1: General scheme for the Williamson ether synthesis of Isopropyl(4-fluorophenyl) ether.

Experimental Protocol (General)

A detailed, peer-reviewed experimental protocol for the synthesis of 3-fluoro-isopropoxy-benzene, a close analog, provides a strong basis for the synthesis of the 4-fluoro isomer.[3] The following is a generalized procedure for Isopropyl(4-fluorophenyl) ether:

-

Deprotonation of 4-Fluorophenol: To a solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or acetone), a base is added portion-wise at room temperature. Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred until the deprotonation is complete, which can be monitored by the cessation of gas evolution if NaH is used.

-

Nucleophilic Substitution: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is then added to the reaction mixture. The reaction is typically heated to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Isopropyl(4-fluorophenyl) ether.

Analytical Characterization

The structural confirmation and purity assessment of Isopropyl(4-fluorophenyl) ether are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.8-7.2 ppm), with splitting patterns influenced by both fluorine and the isopropoxy group. The methine proton of the isopropyl group will appear as a septet (a multiplet of seven lines) further downfield (around δ 4.4-4.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The six methyl protons of the isopropyl group will appear as a doublet (around δ 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the isopropyl carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The aromatic carbons will appear in the range of δ 115-160 ppm. The methine carbon of the isopropyl group will be found around δ 70 ppm, and the methyl carbons will be at a higher field, around δ 22 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. A strong C-O-C stretching vibration for the ether linkage is expected in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring will appear in the 1500-1600 cm⁻¹ region. A C-F stretching band is also expected, typically in the range of 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 154.18. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragments of the molecule.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[5] Fluorinated aryl ethers, such as Isopropyl(4-fluorophenyl) ether, are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Rationale for Fluorine Incorporation

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the binding affinity and potency of a drug.[2]

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.[5]

Potential Therapeutic Areas

While specific biological activities of Isopropyl(4-fluorophenyl) ether itself are not extensively documented, the 4-alkoxyfluorobenzene motif is present in a variety of biologically active compounds. The versatile reactivity of this scaffold allows for further chemical modifications to generate libraries of compounds for screening in various disease areas, including but not limited to:

-

Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of central nervous system (CNS) active compounds where blood-brain barrier penetration is critical.

-

Infectious Diseases: In the synthesis of novel antibacterial or antiviral agents.

The following diagram illustrates the workflow for utilizing a building block like Isopropyl(4-fluorophenyl) ether in a drug discovery program.

Sources

Navigating the Safety Profile of 1-Fluoro-4-isopropoxybenzene: A Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

1-Fluoro-4-isopropoxybenzene, a fluorinated aromatic ether, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. Its synthesis and application in research and development necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide synthesizes the currently available data to provide a comprehensive overview of the known properties and inferred safety considerations for handling 1-Fluoro-4-isopropoxybenzene (CAS No. 459-06-3).

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. These characteristics can predict its behavior under various experimental conditions and inform appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 459-06-3 | [CymitQuimica, Guidechem] |

| Molecular Formula | C₉H₁₁FO | [CymitQuimica, Guidechem] |

| Molecular Weight | 154.18 g/mol | [CymitQuimica, Guidechem] |

| Synonyms | 4-Isopropoxyfluorobenzene, 1-Fluoro-4-(1-methylethoxy)benzene | [CymitQuimica] |

Hazard Identification and GHS Classification: An Evidence-Based Approach

As of the latest data review, specific GHS hazard classifications for 1-Fluoro-4-isopropoxybenzene have not been formally established. However, an analysis of related fluorinated aromatic compounds allows for a predictive assessment of potential hazards.

Inferred Potential Hazards:

-

Flammability: Structurally similar aromatic compounds, such as fluorobenzene and 1-fluoro-4-propylbenzene, are classified as flammable liquids. Therefore, it is prudent to treat 1-Fluoro-4-isopropoxybenzene as a potential flammable liquid .

-

Skin and Eye Irritation: Halogenated aromatic compounds can cause skin and eye irritation. For instance, 1-Fluoro-4-(isopropenyl)benzene is noted to potentially cause skin and serious eye irritation. Direct contact with 1-Fluoro-4-isopropoxybenzene should be avoided, and it should be handled as a potential skin and eye irritant .

-

Toxicity: The safety data for 1-fluoro-4-nitrobenzene indicates that it is harmful if swallowed or in contact with skin, and toxic if inhaled. While the nitro group significantly influences toxicity, the presence of a fluoro- and benzene moiety suggests that 1-Fluoro-4-isopropoxybenzene should be handled with caution regarding its potential oral, dermal, and inhalation toxicity .

The following diagram illustrates the logical flow for inferring the potential hazards of 1-Fluoro-4-isopropoxybenzene based on the known hazards of structurally related compounds.

Caption: Accidental Release Response Workflow.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 1-Fluoro-4-isopropoxybenzene are not currently available. The absence of this information necessitates that this compound be handled as a substance of unknown toxicity. Researchers should strive to minimize any release to the environment.

Conclusion

The safe handling of 1-Fluoro-4-isopropoxybenzene in a research setting demands a proactive and cautious approach. While a comprehensive, officially sanctioned SDS is not yet available, by analyzing the properties of structurally related compounds, we can infer a profile of potential hazards, including flammability, skin and eye irritation, and toxicity. Adherence to stringent safety protocols, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and having a clear emergency response plan, is essential. As new toxicological and safety data for 1-Fluoro-4-isopropoxybenzene become available, it will be imperative for researchers to update their safety procedures accordingly.

References

- Carl ROTH. (n.d.). *

Hazards and handling precautions for 1-Fluoro-4-isopropoxybenzene

An In-Depth Technical Guide to 1-Fluoro-4-isopropoxybenzene: Properties, Hazards, and Safe Handling Protocols

Section 1: Introduction & Compound Profile

1-Fluoro-4-isopropoxybenzene is a fluorinated aromatic ether that serves as a valuable building block in various scientific fields. Its unique combination of a fluorine atom and an isopropoxy group on a benzene ring imparts specific electronic and lipophilic properties. These characteristics make it a key intermediate in the synthesis of complex molecules, particularly in the realms of drug discovery and materials science.[1] The presence of fluorine can significantly alter the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules, making fluorinated synthons like this one highly sought after by medicinal chemists.[2] Furthermore, in materials science, fluorinated aryl ethers are investigated for creating high-performance polymers with enhanced thermal stability and specific dielectric properties.[1]

This guide provides a comprehensive overview of 1-Fluoro-4-isopropoxybenzene, focusing on its hazard profile, safe handling protocols, emergency procedures, and its role in synthetic applications. The information is intended for researchers, chemists, and professionals who handle this or structurally related compounds in a laboratory setting.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-fluoro-4-propan-2-yloxybenzene | [3] |

| Synonyms | Isopropyl(4-fluorophenyl) ether, 1-Fluoro-4-(1-methylethoxy)-benzene | [3] |

| CAS Number | 459-06-3 | [3][4] |

| Molecular Formula | C₉H₁₁FO | [3] |

| Molecular Weight | 154.18 g/mol | [1][3] |

| Appearance | Colorless liquid (presumed) |

| InChI Key | CQNOLDRFHJLOPA-UHFFFAOYSA-N |[3] |

Section 2: Hazard Identification and GHS Classification

Direct and comprehensive GHS classification data for 1-Fluoro-4-isopropoxybenzene is not consistently available in public databases.[4] Therefore, a conservative hazard assessment has been compiled based on the profiles of structurally analogous compounds, such as other fluorinated aromatic ethers.[5] This approach ensures that appropriate safety precautions are taken in the absence of definitive substance-specific data. The primary anticipated hazards include irritation to the skin and eyes, and potential respiratory tract irritation.

Table 2: Inferred GHS Classification for 1-Fluoro-4-isopropoxybenzene | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning | | Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | | Warning | | Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | | Warning | | Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |Disclaimer: This classification is inferred from structurally similar compounds and should be used for preliminary safety planning. Users should consult a validated Safety Data Sheet (SDS) from their supplier as the definitive source.

Section 3: Toxicology and Routes of Exposure

The toxicological properties of 1-Fluoro-4-isopropoxybenzene have not been fully investigated.[6] However, based on the inferred hazards, the primary routes of occupational exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Vapors or mists may cause irritation to the respiratory tract.[6] Symptoms can include coughing, shortness of breath, and discomfort in the nose and throat. Work should always be conducted in a well-ventilated area.[7]

-

Skin Contact: Direct contact may cause skin irritation, characterized by redness, itching, or discomfort.[6] Prolonged exposure could potentially lead to dermatitis. The use of appropriate chemical-resistant gloves is essential.

-

Eye Contact: The compound is expected to be a serious eye irritant.[6] Direct contact with the liquid or its vapor can cause redness, pain, and tearing. Appropriate eye protection must be worn.

-

Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[8] Nausea, vomiting, and abdominal pain are possible symptoms.

Section 4: Comprehensive Safety and Handling Protocols

A proactive approach to safety, incorporating robust engineering controls and appropriate personal protective equipment, is paramount when handling 1-Fluoro-4-isopropoxybenzene.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6][9] This is critical to minimize the inhalation of vapors and to protect the user from potential splashes. The work area should have adequate ventilation to prevent the accumulation of vapors.[7]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling 1-Fluoro-4-isopropoxybenzene under standard laboratory conditions.[10][11]

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and vapors, preventing serious eye irritation.[12] A face shield is recommended when there is a significant splash risk. |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact and irritation.[11] Gloves should be inspected before use and replaced regularly or if signs of degradation appear. |

| Body | Laboratory coat | N/A | Protects skin and personal clothing from minor spills and contamination.[10] |